1,8-Dibromo-2-methyl-9H-fluoren-9-one
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Overview
Description
1,8-Dibromo-2-methyl-9H-fluoren-9-one is a chemical compound with the molecular formula C15H10Br2O and a molecular weight of 366.05 g/mol . It is typically found as a pale yellow crystalline solid with a strong odor . This compound is insoluble in water but can dissolve in certain organic solvents . It is commonly used as an intermediate in organic synthesis for the production of other organic compounds or as a reagent .
Preparation Methods
The synthesis of 1,8-Dibromo-2-methyl-9H-fluoren-9-one generally involves the functionalization of fluorene by introducing bromine and methyl groups . One common method includes the following steps :
Starting Material: Fluorenone is used as the starting material.
Bromination: Fluorenone is reacted with bromine in the presence of water and heated to 95-100°C for several hours. This step is repeated with additional bromine to ensure complete bromination.
Methylation: The brominated fluorenone is then methylated to introduce the methyl group.
The reaction conditions typically involve maintaining the reaction temperature between 95-100°C and adjusting the pH to neutral after each bromination step . The final product is obtained as a yellow solid with a high yield of 98% .
Chemical Reactions Analysis
1,8-Dibromo-2-methyl-9H-fluoren-9-one undergoes various types of chemical reactions, including :
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Dibromo-2-methyl-9H-fluoren-9-one has several scientific research applications :
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: The compound is a precursor for the production of organic semiconducting polymers used in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Chemical Research: It serves as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 1,8-Dibromo-2-methyl-9H-fluoren-9-one involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a methyl group . These functional groups allow the compound to undergo substitution, oxidation, and reduction reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
1,8-Dibromo-2-methyl-9H-fluoren-9-one can be compared with other similar compounds, such as :
1,8-Difluoro-9H-fluoren-9-one: This compound has fluorine atoms instead of bromine and is used as a starting material for polyhalogenated dibenzochrysenes.
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: This compound has both bromine and fluorine atoms and is used in the synthesis of geodesic hydrocarbons.
The uniqueness of this compound lies in its specific functional groups, which make it suitable for a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C14H8Br2O |
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Molecular Weight |
352.02 g/mol |
IUPAC Name |
1,8-dibromo-2-methylfluoren-9-one |
InChI |
InChI=1S/C14H8Br2O/c1-7-5-6-9-8-3-2-4-10(15)11(8)14(17)12(9)13(7)16/h2-6H,1H3 |
InChI Key |
RZLSPGJQKHAUQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C(C2=O)C(=CC=C3)Br)Br |
Origin of Product |
United States |
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